5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
Description
Evolution of the Pyrazolo[3,4-d]pyrimidine Scaffold in Drug Discovery
The pyrazolo[3,4-d]pyrimidine framework has been extensively studied since the late 20th century for its versatility in drug design. Its structural similarity to the adenine moiety of adenosine triphosphate (ATP) allows it to competitively inhibit kinase enzymes by binding to their ATP pockets. Early work focused on its role in oncology, particularly as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors. For example, derivatives bearing substitutions at the 1-, 4-, and 6-positions demonstrated nanomolar inhibitory activity against these kinases, paving the way for anticancer drug development.
Subsequent research expanded the scaffold’s applications beyond oncology. Pyrazolo[3,4-d]pyrimidines were found to exhibit antibacterial properties, with compounds such as SI113 showing dual activity against Staphylococcus aureus and cancer cell lines. The scaffold’s adaptability was further highlighted in antiparasitic drug discovery, where derivatives displayed potent anti-Wolbachia activity for treating filarial diseases. These advancements underscore the scaffold’s broad pharmacological relevance.
Historical Overview of Aminoethyl-Substituted Pyrazolopyrimidines
The introduction of aminoethyl groups to the pyrazolo[3,4-d]pyrimidine core marked a strategic shift toward enhancing target affinity and solubility. Early studies on β-aminoethyl substituents revealed their ability to form hydrogen bonds with enzymatic active sites, mimicking natural substrates. For instance, β-amino esters fused to pyrazolopyrimidines were developed as dipeptidyl peptidase-4 (DPP-4) inhibitors, with the aminoethyl side chain improving binding to the enzyme’s catalytic site.
The specific incorporation of a 2-aminoethyl group at position 5 of the pyrazolopyrimidine ring, as seen in 5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one , likely originated from efforts to optimize pharmacokinetic properties. The protonatable amine in the hydrochloride salt form enhances aqueous solubility, addressing a common limitation of heterocyclic compounds. Synthetic routes for analogous compounds often involve nucleophilic substitution reactions, as demonstrated in the synthesis of N-(3-chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Emergence of 5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one as a Research Target
The selection of 5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one hydrochloride as a research target reflects deliberate structural optimization. The 1-methyl group at position 1 stabilizes the molecule against metabolic degradation, a strategy validated in anti-Wolbachia agents where methyl substitutions improved metabolic stability. Meanwhile, the 4-one moiety introduces a hydrogen bond donor-acceptor pair, critical for interactions with hydrophilic regions of target proteins.
Comparative studies of pyrazolopyrimidine derivatives suggest that the aminoethyl side chain at position 5 enhances cell permeability. For example, in DPP-4 inhibitors, similar substituents increased oral bioavailability by facilitating passive diffusion across intestinal membranes. The hydrochloride salt further augments solubility, making the compound suitable for in vivo studies.
Biological Significance of Pyrazolopyrimidinone Core Structures
The pyrazolopyrimidinone core is pivotal to the compound’s bioactivity. The pyrimidin-4-one ring system confers rigidity and planar geometry, enabling π-π stacking interactions with aromatic residues in enzyme active sites. This structural feature is shared with clinically approved kinase inhibitors, underscoring its therapeutic relevance.
Additionally, the core’s electronic properties modulate binding affinity. The electron-withdrawing effect of the pyrimidinone ring increases the electrophilicity of adjacent positions, facilitating covalent interactions with nucleophilic residues in targets like EGFR. Modifications such as the 6-(hydroxymethyl) group in DPP-4 inhibitors further demonstrate the core’s adaptability, enabling tunable interactions with diverse enzymes.
Key Structural and Functional Attributes of 5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one Hydrochloride
Properties
IUPAC Name |
5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O.ClH/c1-12-7-6(4-11-12)8(14)13(3-2-9)5-10-7;/h4-5H,2-3,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDVUPCPNIWFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-amino-1-methylpyrazole with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and solvent-free reactions are explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring that show diverse pharmacological properties.
Pyrazole derivatives: Compounds containing a pyrazole ring, known for their wide range of biological activities.
Uniqueness
5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride is unique due to the combination of pyrazole and pyrimidine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile modifications and interactions with various biological targets, making it a valuable compound in scientific research and potential therapeutic applications .
Biological Activity
5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one; hydrochloride is a synthetic compound belonging to the pyrazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications in oncology.
- IUPAC Name : 5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one hydrochloride
- Molecular Formula : C₁₄H₁₄ClN₅O
- Molecular Weight : 287 g/mol
- CAS Number : 1105196-80-2
The primary mechanism of action for 5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one involves inhibition of specific kinases . The compound binds to the ATP-binding site of various kinases, thereby preventing phosphorylation of downstream targets. This inhibition can lead to:
- Reduced cell proliferation
- Increased apoptosis in cancer cells
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity through its effects on cell cycle regulation and apoptosis induction. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to conventional therapies.
Case Studies
- Cell Line Studies : In studies involving human cancer cell lines, treatment with 5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one resulted in a marked decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3.
- Animal Models : In murine models of cancer, administration of the compound led to significant tumor regression compared to control groups. The pharmacokinetic profile indicated good oral bioavailability and a favorable half-life.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazolopyrimidines known for kinase inhibition:
| Compound Name | Mechanism | Biological Activity |
|---|---|---|
| 5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one | Kinase inhibition | Antitumor activity |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Kinase inhibition | Moderate antitumor activity |
| 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin | Kinase inhibition | Variable antitumor activity |
Pharmacokinetics and Toxicology
Studies have demonstrated that the compound possesses favorable pharmacokinetic properties:
- Absorption : High oral bioavailability.
- Distribution : Good tissue penetration.
- Metabolism : Primarily hepatic metabolism with minimal renal excretion.
Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, although further studies are required to fully elucidate the safety profile.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one hydrochloride, and how can yield be maximized?
- Methodological Answer : Synthesis optimization involves selecting solvents, temperature, and catalysts. For example, a 52.7% yield was achieved using aqueous HCl at 50°C for 2.33 hours, but this may vary with reagent purity and reaction scalability. Precipitating the hydrochloride salt under controlled pH (e.g., using 1.0 M HCl) ensures product stability . Computational tools like quantum chemical calculations can predict optimal conditions, reducing trial-and-error approaches .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard statements (e.g., irritant classification) and storage guidelines. Use inert atmospheres (N₂ or Ar) to prevent hydrolysis or oxidation. Stability studies under varying temperatures (4°C vs. −20°C) and humidity levels are recommended to establish shelf-life .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- HPLC : Use ammonium acetate buffer (pH 6.5) with UV detection for purity assessment .
- Mass Spectrometry (MS) : Confirm molecular weight (214.65 g/mol for the hydrochloride salt) and fragmentation patterns .
- NMR : Analyze pyrazolo-pyrimidine core protons (δ 8.2–8.5 ppm for aromatic protons) and amine/ethyl group signals .
Advanced Research Questions
Q. How can computational methods be integrated into the experimental design of novel pyrazolo-pyrimidine derivatives?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, as demonstrated in pyrazolo-pyrimidine alkylation studies .
- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using software like AutoDock Vina .
- Data Management : Implement cheminformatics tools to curate reaction datasets and identify structure-activity relationships (SAR) .
Q. How can contradictions in bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Meta-Analysis : Compare bioassay conditions (e.g., cell lines, concentrations) from independent studies. For example, pyrazolo-pyrimidines show variable kinase inhibition due to substituent effects on the 5-position .
- Dose-Response Curves : Validate IC₅₀ values across multiple replicates to distinguish experimental noise from true biological variability .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay-specific artifacts .
Q. What strategies are effective in elucidating the reaction mechanism of N-substituted pyrazolo-pyrimidine derivatives?
- Methodological Answer :
- Isotopic Labeling : Track reaction pathways using ¹⁵N-labeled amines to identify nucleophilic substitution sites .
- Kinetic Profiling : Monitor intermediates via time-resolved NMR or LC-MS to distinguish stepwise vs. concerted mechanisms .
- Computational Modeling : Simulate transition states (e.g., SN2 vs. SN1 pathways) using Gaussian or ORCA software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
